molecular formula C11H11NO2S B2479155 2-(Oxolan-3-yloxy)-1,3-benzothiazole CAS No. 2176201-39-9

2-(Oxolan-3-yloxy)-1,3-benzothiazole

Cat. No.: B2479155
CAS No.: 2176201-39-9
M. Wt: 221.27
InChI Key: WJBVIEBXLMJGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxolan-3-yloxy)-1,3-benzothiazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a benzothiazole ring substituted with an oxolan-3-yloxy group, which imparts distinct chemical and physical characteristics.

Scientific Research Applications

2-(Oxolan-3-yloxy)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Safety and Hazards

The safety and hazards of “2-(Oxolan-3-yloxy)acetic acid” include warnings for skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yloxy)-1,3-benzothiazole typically involves the reaction of 1,3-benzothiazole with oxolan-3-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxolan-3-ol, followed by nucleophilic substitution on the benzothiazole ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yloxy)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxolan-3-yloxy)pyridin-3-amine: Shares the oxolan-3-yloxy group but has a pyridine ring instead of a benzothiazole ring.

    2-(Oxolan-3-yloxy)acetic acid: Contains the oxolan-3-yloxy group attached to an acetic acid moiety.

Uniqueness

2-(Oxolan-3-yloxy)-1,3-benzothiazole is unique due to its benzothiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets or chemical reactivity are required.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-4-10-9(3-1)12-11(15-10)14-8-5-6-13-7-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBVIEBXLMJGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.